2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and properties
Preparation Methods
The synthesis of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common synthetic route starts with the preparation of 1H-1,2,4-triazole-3-amine, which is then reacted with 2-methoxyphenylboronic acid under specific conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine or other reduced forms.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound has been shown to induce apoptosis in cancer cells by interacting with specific pathways and molecular targets .
Comparison with Similar Compounds
2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol can be compared with other triazole-containing compounds:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in their substituents, affecting their biological activity and chemical properties.
Triazole-based Schiff base ligands: These compounds are used in coordination chemistry and have different applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-(1H-1,2,4-triazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-6(2-3-7(8)13)9-10-5-11-12-9/h2-5,13H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYICJOBDKNWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=NN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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